molecular formula C5H10O3S B12550057 1-Hydroxypropan-2-yl sulfanylacetate CAS No. 147363-38-0

1-Hydroxypropan-2-yl sulfanylacetate

Katalognummer: B12550057
CAS-Nummer: 147363-38-0
Molekulargewicht: 150.20 g/mol
InChI-Schlüssel: JPVAITVXPAAJGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxypropan-2-yl sulfanylacetate is an organic compound with the molecular formula C5H10O3S It is characterized by the presence of a hydroxy group, a sulfanyl group, and an ester linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Hydroxypropan-2-yl sulfanylacetate can be synthesized through the esterification of 1-hydroxypropan-2-ol with sulfanylacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-Hydroxypropan-2-yl sulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 1-oxo-propan-2-yl sulfanylacetate.

    Reduction: The ester linkage can be reduced to yield the corresponding alcohol, 1-hydroxypropan-2-yl sulfanyl alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols and amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: 1-oxo-propan-2-yl sulfanylacetate

    Reduction: 1-hydroxypropan-2-yl sulfanyl alcohol

    Substitution: Various sulfanyl derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

1-Hydroxypropan-2-yl sulfanylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-hydroxypropan-2-yl sulfanylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and sulfanyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Hydroxypropan-2-yl acetate: Similar in structure but lacks the sulfanyl group.

    2-Hydroxyethyl sulfanylacetate: Contains a hydroxyethyl group instead of a hydroxypropan-2-yl group.

    1-Hydroxypropan-2-yl sulfanylpropionate: Similar but with a propionate ester linkage instead of an acetate.

Uniqueness

1-Hydroxypropan-2-yl sulfanylacetate is unique due to the presence of both hydroxy and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

147363-38-0

Molekularformel

C5H10O3S

Molekulargewicht

150.20 g/mol

IUPAC-Name

1-hydroxypropan-2-yl 2-sulfanylacetate

InChI

InChI=1S/C5H10O3S/c1-4(2-6)8-5(7)3-9/h4,6,9H,2-3H2,1H3

InChI-Schlüssel

JPVAITVXPAAJGO-UHFFFAOYSA-N

Kanonische SMILES

CC(CO)OC(=O)CS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.